3-Phenyl-1-propanol is an organic compound characterized by its molecular formula and a molecular weight of approximately 136.19 g/mol. It is known for its role in various chemical synthesis processes and applications in the fragrance industry. The compound is also referred to by other names such as hydrocinnamyl alcohol and 3-phenylpropyl alcohol .
3-Phenyl-1-propanol is classified as a secondary alcohol due to the presence of a hydroxyl group (-OH) attached to a carbon atom that is itself bonded to two other carbon atoms. This classification influences its reactivity and applications in organic synthesis.
The synthesis of 3-phenyl-1-propanol can be achieved through several methods, including:
The reduction process typically requires controlled conditions, including temperature and pressure, to optimize yield and purity. The choice of reducing agent can significantly affect the reaction rate and product distribution.
3-Phenyl-1-propanol participates in various chemical reactions, including:
The reactivity of 3-phenyl-1-propanol is influenced by the presence of the hydroxyl group, which can act as both a nucleophile and a leaving group in different reactions.
The mechanism of action for 3-phenyl-1-propanol primarily involves its participation in nucleophilic substitution reactions and its ability to act as a solvent or reagent in organic synthesis.
In nucleophilic substitution reactions, the hydroxyl group can be protonated under acidic conditions, making it a better leaving group for subsequent reactions, such as alkylation or acylation.
Key physical properties include:
Chemical properties include:
Safety data indicates that it may cause skin irritation and serious eye irritation upon contact .
3-Phenyl-1-propanol has several scientific uses:
3-Phenyl-1-propanol (CAS No. 122-97-4) is an aromatic alcohol with the molecular formula C₉H₁₂O and a molecular weight of 136.19 g/mol. Its systematic IUPAC name is 3-phenylpropan-1-ol, though it is widely recognized by synonyms such as hydrocinnamyl alcohol, 3-phenylpropyl alcohol, and benzenepropanol. The compound features a hydroxyl group attached to a three-carbon aliphatic chain terminated by a phenyl ring, classifying it as both a primary alcohol and an alkylbenzene derivative. Key identifiers include:
Table 1: Nomenclature and Identifiers of 3-Phenyl-1-propanol
Type | Identifier |
---|---|
CAS Registry No. | 122-97-4 |
EINECS | 204-587-6 |
FEMA No. | 2885 |
Synonyms | Hydrocinnamyl alcohol, Benzenepropanol, 3-Phenylpropyl alcohol |
Molecular Formula | C₉H₁₂O |
Physically, it is a clear, colorless to pale yellow, slightly viscous liquid with a density of 1.00–1.01 g/mL at 20°C. Its boiling point is 119–121°C at 12 mmHg (lit.) or 236°C at atmospheric pressure, and it has a refractive index of n²⁰/D 1.515–1.535. The compound's characteristic sweet, floral-balsamic odor (reminiscent of hyacinth) arises from its phenylpropanoid structure [1] [4] [5].
Table 2: Physical Properties of 3-Phenyl-1-propanol
Property | Value |
---|---|
Appearance | Colorless, slightly viscous liquid |
Boiling Point | 119–121°C (12 mmHg); 236°C (760 mmHg) |
Density (20°C) | 1.001 g/mL |
Refractive Index | 1.524–1.528 (20°C) |
Flash Point | 109–120°C (closed cup) |
LogP (calculated) | 2.06 |
3-Phenyl-1-propanol was first synthesized in the early 20th century through sodium-mediated reduction of ethyl cinnamate. A landmark 1953 Organic Syntheses procedure by Shriner and Ruby detailed its preparation via sodium/1-butanol reduction of 4-phenyl-m-dioxane, achieving yields of 82–83% [6]. This method highlighted the compound's accessibility from cinnamaldehyde derivatives, which were abundant in natural balsams and resins.
Throughout the mid-20th century, synthetic routes diversified:
Industrial interest surged due to its utility in fragrances, documented in Arctander’s 1969 compendium Perfume and Flavor Chemicals, which described its "warm, mild, balsamic-floral" odor. By 1971, it was granted FEMA GRAS status (FEMA 2885), sanctioning its use in food flavors [4] [7]. In pharmaceutical chemistry, it serves as a chiral intermediate in synthesizing antidepressants like (S)- and (R)-dapoxetine [1] [2].
3-Phenyl-1-propanol occurs naturally across diverse biological sources. Quantitative analyses reveal its highest concentration in bilberries (Vaccinium myrtillus), followed by evergreen blackberries (Rubus laciniatus), guava fruit and peel, and highbush blueberries (Vaccinium corymbosum). It also contributes to the aroma profiles of shiitake and matsutake mushrooms, fermented beverages like rum and white wine, and peated malt [8] [10].
Table 3: Natural Occurrence of 3-Phenyl-1-propanol
Source | Concentration | Role |
---|---|---|
Bilberries | Highest recorded | Flavor volatile |
Guava | Significant | Peel and pulp aroma |
Shiitake Mushroom | Detectable | Characteristic odorant |
White Wine/Rum | Trace | Fermentation-derived aroma |
Biosynthetically, it originates from phenylalanine via two primary pathways:
In microorganisms like Saccharomyces cerevisiae, enzymatic reduction of hydrocinnamaldehyde (possibly via alcohol dehydrogenases) completes the pathway. The compound’s occurrence across taxonomically distinct species underscores its biochemical significance as a phenylpropanoid metabolite [8].
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